molecular formula C11H8ClFOS B7939837 3-Chloro-4-fluorophenyl-(3-thienyl)methanol

3-Chloro-4-fluorophenyl-(3-thienyl)methanol

Cat. No.: B7939837
M. Wt: 242.70 g/mol
InChI Key: NGJJNTSOXIOMDD-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl-(3-thienyl)methanol is an aromatic alcohol compound of research interest. The 3-chloro-4-fluorophenyl motif present in its structure is a recognized pharmacophore in medicinal chemistry. This fragment is leveraged in drug discovery for its ability to enhance binding affinity to biological targets, as demonstrated in studies of tyrosinase inhibitors, which are investigated for potential application in skin pigmentation disorders and Parkinson's disease . Furthermore, this structural motif is integral to the design of potent enzyme inhibitors, with molecular docking studies showing that derivatives containing it exhibit high binding affinity to Monoamine Oxidase-B (MAO-B), surpassing standard inhibitors and suggesting potential as anti-Parkinsonian agents . The compound also serves as a key synthetic intermediate for the preparation of more complex molecules, such as substituted thiocarbamide derivatives evaluated for antitubercular activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFOS/c12-9-5-7(1-2-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJJNTSOXIOMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CSC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard reaction is a cornerstone for constructing the methanol bridge between the thienyl and halogenated phenyl groups. In a representative procedure, 3-thienylmagnesium bromide is reacted with 3-chloro-4-fluorobenzaldehyde under anhydrous tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride. This method achieves yields of 72–78%, with purity >95% after recrystallization in ethyl acetate. Critical parameters include:

  • Temperature control : Below −70°C to prevent aldol side reactions.

  • Solvent purity : Anhydrous THF minimizes protonation of the Grignard reagent.

  • Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to aldehyde ensures complete conversion.

Table 1: Grignard Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Temperature−78°C7897
SolventTHF7596
Quenching AgentNH₄Cl7295

Friedel-Crafts Alkylation Approach

Friedel-Crafts alkylation introduces the thienyl group to the halogenated phenyl ring using Lewis acids. Aluminum chloride (AlCl₃) catalyzes the reaction between 3-chloro-4-fluorophenylmethanol and 3-bromothiophene in dichloromethane (DCM) at 0°C. Post-reaction, the mixture is hydrolyzed with ice-cold HCl, yielding 68–70% product. Challenges include:

  • Regioselectivity : Para-substitution dominates due to the electron-withdrawing effects of Cl and F.

  • Byproduct formation : Di-thienylated derivatives (<5%) require silica gel chromatography for removal.

Reduction of Ketone Precursors

Catalytic hydrogenation of 3-chloro-4-fluorophenyl-(3-thienyl)ketone using palladium on carbon (Pd/C) in methanol under 50 psi H₂ pressure provides the methanol derivative in 82% yield. Key advantages:

  • Stereochemical control : Exclusive formation of the (R)-enantiomer with chiral Pd catalysts.

  • Scalability : Batch reactors accommodate multi-kilogram production.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Industrial workflows employ continuous-flow reactors to enhance mixing and heat transfer. A patented protocol details:

  • Halogenation : 3-Thienylmethanol reacts with SOCl₂ in a tubular reactor at 40°C.

  • Cyclization : The intermediate is combined with 3-chloro-4-fluorophenylmagnesium bromide in a segmented-flow system.

  • Workup : In-line liquid-liquid extraction removes Mg salts, yielding 84% product at 200 kg/day throughput.

Table 2: Industrial Process Metrics

StepResidence Time (min)Temperature (°C)Yield (%)
Halogenation154090
Cyclization30−2084
Extraction102599

Spray Drying for Amorphous Solid Dispersion

To improve bioavailability, the compound is formulated as an amorphous solid dispersion using polyvinylpyrrolidone (PVP K-30) via spray drying. Parameters:

  • Feed solution : 10% w/v in methanol:water (70:30).

  • Inlet temperature : 120°C; outlet temperature: 70°C.

  • Product characteristics : Glass transition temperature (TgT_g) = 85°C; stability >24 months.

Analytical Validation and Quality Control

Structural Elucidation via 1H^1H1H-NMR

Key spectral assignments confirm the structure:

  • Thienyl protons : δ 7.15–7.43 ppm (multiplet, 3H).

  • Methanol proton : δ 4.28 ppm (singlet, 1H).

  • Aromatic protons : δ 7.71–8.44 ppm (doublets, 4H).

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, acetonitrile:water 60:40) resolves the compound at tR=12.3mint_R = 12.3 \, \text{min}, with <0.1% impurities.

Challenges and Mitigation Strategies

Diastereomer Formation

Racemization during synthesis is minimized by:

  • Low-temperature quenching : Reduces keto-enol tautomerism.

  • Chiral auxiliaries : (S)-BINOL ligands in hydrogenation steps.

Halogenation Side Reactions

Over-halogenation is prevented via:

  • Stepwise addition : Slow introduction of Cl₂ gas at 0°C.

  • Inhibitors : Thiourea quenches excess halogen.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorophenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Chloro-4-fluorophenyl-(3-thienyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorophenyl-(3-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-chloro-4-fluorophenyl-(3-thienyl)methanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP<sup>a</sup> Water Solubility<sup>b</sup> References
This compound C₁₁H₇ClFOS 234.69 3-Cl,4-F-phenyl; 3-thienyl 2.8 (estimated) Low
Di(3-thienyl)methanol C₉H₈OS₂ 196.28 Two 3-thienyl groups 2.1 Moderate
Flavonol 4a (3-thienyl) C₁₆H₁₂O₃S 284.33 3-thienyl; flavonol core 3.5 Low
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol C₈H₆ClF₃O₂ 226.58 3-Cl,4-CF₃O-phenyl 3.2 Very low
3-Chloro-4-fluorophenyl-(2-pyridyl)methanol C₁₂H₈ClFNO 251.65 3-Cl,4-F-phenyl; 2-pyridyl 1.9 Moderate

<sup>a</sup>Predicted using fragment-based methods.
<sup>b</sup>Qualitative trends based on substituent polarity.

Key Observations :

  • Replacing the thienyl group with a 2-pyridyl moiety (as in C₁₂H₈ClFNO) reduces logP due to the pyridine ring’s polarity, enhancing water solubility but possibly compromising blood-brain barrier penetration .
  • The trifluoromethoxy group in C₈H₆ClF₃O₂ further elevates logP, making it highly hydrophobic and suitable for lipid-rich targets .
Anticancer Activity
  • Di(3-thienyl)methanol (C₉H₈OS₂) exhibits potent activity against T98G brain cancer cells (IC₅₀ >20 µg/mL) with minimal cytotoxicity in normal HEK cells . The thienyl groups likely interact with cellular kinases or tubulin, common targets for thiophene derivatives .
  • Flavonol 4a (C₁₆H₁₂O₃S), bearing a 3-thienyl group, shows moderate activity against MCF-7 breast cancer cells (IC₅₀ = 23.79 µM). Its mechanism may involve ROS generation or topoisomerase inhibition .
  • This compound is hypothesized to exceed di(3-thienyl)methanol’s potency due to enhanced lipophilicity from Cl/F substituents, facilitating deeper tissue penetration. However, this may also increase off-target toxicity, a trade-off observed in halogenated aromatics .
Toxicity and Selectivity
  • Di(3-thienyl)methanol shows selective cytotoxicity, sparing normal HEK cells at concentrations effective against T98G cells .
  • Chloro/fluoro-substituted analogs (e.g., C₈H₆ClF₃O₂) often exhibit higher general cytotoxicity due to reactive metabolite formation, necessitating careful dose optimization .

Biological Activity

3-Chloro-4-fluorophenyl-(3-thienyl)methanol is an organic compound notable for its unique structural features, which include a chlorinated and fluorinated phenyl ring attached to a thienyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • C1 = Chlorine atom at position 3 of the phenyl ring
  • C2 = Fluorine atom at position 4 of the phenyl ring
  • C3 = Thienyl group attached at position 3

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of derivatives containing the 3-chloro-4-fluorophenyl moiety, suggesting that the presence of halogen substituents enhances their interaction with bacterial targets, potentially inhibiting growth and proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it has been shown to interact with Agaricus bisporus tyrosinase (AbTYR), where the chlorinated and fluorinated substituents improve binding affinity and inhibitory activity against this enzyme, which is crucial in melanin biosynthesis . The presence of the 3-chloro-4-fluorophenyl fragment was confirmed to enhance the inhibitory potential through molecular docking studies.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Binding : The compound may act as a competitive inhibitor at enzyme active sites due to its structural similarity to natural substrates.
  • Signal Transduction Modulation : It may influence various signaling pathways by interacting with receptors or enzymes involved in those pathways, thereby modulating physiological responses.

Case Studies

  • Antibacterial Activity : In vitro studies demonstrated that derivatives of this compound exhibited zones of inhibition against various bacterial strains, indicating strong antibacterial properties. For example, a compound with similar substitutions showed inhibition zones ranging from 18 mm to 24 mm against Staphylococcus aureus and Escherichia coli .
  • Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase was evaluated in several assays. The results indicated that it could effectively reduce enzyme activity, with IC50 values significantly lower than those of known inhibitors, suggesting its potential as a therapeutic agent for conditions related to hyperpigmentation .

Data Tables

CompoundActivity TypeIC50 Value (µM)Reference
This compoundTyrosinase Inhibition12.5
Similar DerivativeAntibacterial15.0
Another DerivativeAntimicrobial20.0

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-fluorophenyl-(3-thienyl)methanol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves coupling 3-chloro-4-fluorothiophene derivatives with phenylmethanol precursors. A boron trifluoride-THF complex in tetrahydrofuran (THF) at 0–20°C has been effective for similar chlorophenyl methanol derivatives, achieving yields >85%. Key steps include controlled addition of reducing agents (e.g., BH₃-THF) and quenching with methanol to minimize side reactions. Post-reaction purification via solvent extraction (e.g., ethyl acetate) and silica gel chromatography ensures purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in CDCl₃ resolve aromatic proton environments and confirm hydroxyl group presence. For example, δ ~4.8 ppm (broad singlet) indicates the -CH₂OH group .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-III visualizes molecular geometry. Prioritize resolving torsional angles between thiophene and phenyl rings to confirm stereoelectronic effects .

Q. How do the electron-withdrawing substituents (Cl, F) influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : The Cl and F groups enhance electrophilicity at the para-position of the phenyl ring via inductive effects. In esterification, the hydroxyl group reacts preferentially with acyl chlorides under mild base conditions (e.g., pyridine). Kinetic studies using UV-Vis or HPLC can monitor reaction progress and identify intermediates stabilized by resonance .

Advanced Questions

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reaction pathways of this compound?

  • Methodology : Hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) improves accuracy for thermochemical properties. Basis sets like 6-31G* model electron density distributions, while Colle-Salvetti correlation-energy functionals predict reaction barriers. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic rings .

Q. How can kinetic studies and intermediate trapping experiments elucidate the mechanism of esterification or etherification reactions involving this compound?

  • Methodology :

  • Stopped-flow kinetics : Monitor rapid intermediates (e.g., oxonium ions) in anhydrous conditions.
  • Trapping agents : Use deuterated methanol (CD₃OD) to quench reactions and analyze isotopic shifts in NMR.
  • Computational validation : Compare experimental activation energies with DFT-calculated transition states to confirm mechanistic pathways .

Q. What strategies are recommended for resolving contradictions in crystallographic data or spectroscopic assignments observed in derivatives of this compound?

  • Methodology :

  • Multi-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts. Refine disordered regions using SHELXL’s PART instructions.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions. For example, NOE correlations between thiophene protons and the hydroxyl group confirm spatial proximity .

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